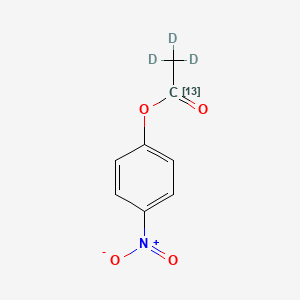

p-Nitrophenyl Acetate-13C,d3

Description

BenchChem offers high-quality p-Nitrophenyl Acetate-13C,d3 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about p-Nitrophenyl Acetate-13C,d3 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C8H7NO4 |

|---|---|

Molecular Weight |

185.16 g/mol |

IUPAC Name |

(4-nitrophenyl) 2,2,2-trideuterioacetate |

InChI |

InChI=1S/C8H7NO4/c1-6(10)13-8-4-2-7(3-5-8)9(11)12/h2-5H,1H3/i1D3,6+1 |

InChI Key |

QAUUDNIGJSLPSX-HMHIGVJUSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])[13C](=O)OC1=CC=C(C=C1)[N+](=O)[O-] |

Canonical SMILES |

CC(=O)OC1=CC=C(C=C1)[N+](=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Labeling of p-Nitrophenyl Acetate-13C,d3

This guide provides a comprehensive overview of the synthesis of p-Nitrophenyl Acetate-13C,d3, an isotopically labeled compound valuable for a range of research applications, including as a substrate in enzyme assays and in mechanistic studies. This document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the synthetic methodology, from the preparation of labeled precursors to the final product characterization.

Introduction: The Significance of Isotopic Labeling

Isotopic labeling is a powerful technique used to trace the fate of atoms through a chemical reaction or a metabolic pathway.[1][2] By replacing specific atoms with their heavier, stable isotopes, such as Carbon-13 (¹³C) and Deuterium (D or ²H), researchers can gain insights into reaction mechanisms, enzyme kinetics, and metabolic fluxes. p-Nitrophenyl acetate (pNPA) is a widely used chromogenic substrate for esterases. The introduction of ¹³C and deuterium labels into the acetyl moiety of pNPA creates a molecule, p-Nitrophenyl Acetate-13C,d3, with a distinct mass, allowing for its unambiguous detection and quantification in complex biological matrices using mass spectrometry. This labeled analog is an ideal internal standard for quantitative assays of enzyme activity.

Synthetic Strategy: A Two-Stage Approach

The synthesis of p-Nitrophenyl Acetate-13C,d3 is approached in two principal stages:

-

Stage 1: Preparation of Isotopically Labeled Acetylating Agent. This involves the synthesis of acetic acid labeled with both ¹³C and deuterium, followed by its conversion to a more reactive acetylating agent, such as acetyl chloride or acetic anhydride.

-

Stage 2: Esterification of p-Nitrophenol. The labeled acetylating agent is then reacted with p-nitrophenol to yield the final product, p-Nitrophenyl Acetate-13C,d3.

This strategy allows for the efficient incorporation of the isotopic labels and a high-yielding final esterification step.

Stage 1: Preparation of the Labeled Acetylating Agent

The choice of acetylating agent is critical for an efficient esterification. While direct esterification with acetic acid is possible, it is often an equilibrium-limited reaction.[3] Therefore, converting the labeled acetic acid to a more reactive derivative like acetyl chloride or acetic anhydride is preferable.

Synthesis of Acetic Acid-1-13C,d3

The precursor for our labeled acetylating agent is Acetic acid-1-¹³C,d₃. This can be synthesized or is commercially available from various suppliers of isotopically labeled compounds.[4] The synthesis of deuterated acetic acid can be achieved through methods such as the hydrolysis of acetic anhydride with heavy water.[5] Commercially available ¹³C-labeled acetic acid often has the label at the C1 or C2 position.[6][7][8] For this synthesis, we require the ¹³C label at the carbonyl carbon (C1) and deuterium on the methyl group.

Conversion to Acetyl-1-13C,d3 Chloride

Acetyl chloride is a highly effective acetylating agent. The reaction of acetic acid with thionyl chloride (SOCl₂) is a common and efficient method for its preparation, yielding gaseous byproducts that are easily removed.[9]

Reaction: CH₃(¹³C)OOH + SOCl₂ → CH₃(¹³C)OCl + SO₂ (g) + HCl (g)

This reaction is typically performed under anhydrous conditions to prevent the hydrolysis of both thionyl chloride and the resulting acetyl chloride.

Alternative: Synthesis of Acetic-1,1'-13C2,d6 Anhydride

Acetic anhydride is another excellent acetylating agent. It can be prepared from the corresponding labeled acetic acid using a dehydrating agent like phosphorus pentoxide.[10] Alternatively, isotopically labeled acetic anhydride is also commercially available.[6]

Reaction: 2 CH₃(¹³C)OOH + P₂O₅ → (CH₃(¹³C)O)₂O + 2 HPO₃

The use of acetic anhydride in the final esterification step can be advantageous as it avoids the generation of corrosive HCl gas.

Stage 2: Esterification of p-Nitrophenol

The final step in the synthesis is the esterification of p-nitrophenol with the isotopically labeled acetylating agent. Due to the reduced nucleophilicity of the phenolic hydroxyl group compared to aliphatic alcohols, the use of a reactive acetylating agent is crucial.[1]

Esterification using Acetyl-1-13C,d3 Chloride

The reaction of p-nitrophenol with acetyl chloride proceeds readily to form the desired ester. The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the hydrogen chloride byproduct.

Reaction: O₂N-C₆H₄-OH + CH₃(¹³C)OCl → O₂N-C₆H₄-O(¹³C)OCH₃ + HCl

The base facilitates the reaction by deprotonating the phenol, increasing its nucleophilicity.

Esterification using Acetic-1,1'-13C2,d6 Anhydride

The reaction with acetic anhydride is generally slower than with acetyl chloride and may require heating or the use of a catalyst. A catalytic amount of a strong acid, such as sulfuric acid, or a base like pyridine or 4-dimethylaminopyridine (DMAP) can be employed to accelerate the reaction.

Reaction: O₂N-C₆H₄-OH + (CH₃(¹³C)O)₂O → O₂N-C₆H₄-O(¹³C)OCH₃ + CH₃(¹³C)OOH

The choice between acetyl chloride and acetic anhydride will depend on the desired reaction conditions, scale, and available resources.

Experimental Protocols

Protocol for the Synthesis of Acetyl-1-13C,d3 Chloride

Materials:

-

Acetic acid-1-¹³C,d₃

-

Thionyl chloride (SOCl₂)

-

Anhydrous solvent (e.g., dichloromethane or toluene)

Procedure:

-

In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, place Acetic acid-1-¹³C,d₃ under an inert atmosphere (e.g., nitrogen or argon).

-

Slowly add an excess of thionyl chloride (typically 1.5-2 equivalents) to the acetic acid via the dropping funnel with stirring. The reaction is exothermic.

-

After the addition is complete, gently reflux the reaction mixture for 1-2 hours to ensure complete conversion. The reaction progress can be monitored by the cessation of gas evolution (SO₂ and HCl).

-

Distill the resulting Acetyl-1-¹³C,d₃ chloride directly from the reaction mixture. The product is a low-boiling liquid and should be collected in a cooled receiver.

Protocol for the Synthesis of p-Nitrophenyl Acetate-13C,d3 using Acetyl-1-13C,d3 Chloride

Materials:

-

p-Nitrophenol

-

Acetyl-1-¹³C,d₃ chloride

-

Anhydrous pyridine or triethylamine

-

Anhydrous solvent (e.g., dichloromethane or diethyl ether)

Procedure:

-

Dissolve p-nitrophenol in an anhydrous solvent in a round-bottom flask under an inert atmosphere.

-

Cool the solution in an ice bath.

-

Slowly add an equimolar amount of Acetyl-1-¹³C,d₃ chloride to the solution with stirring.

-

Add a slight excess (1.1 equivalents) of anhydrous pyridine or triethylamine dropwise to the reaction mixture. A precipitate of the pyridinium or triethylammonium hydrochloride salt will form.

-

Allow the reaction to warm to room temperature and stir for several hours until completion (monitor by TLC or LC-MS).

-

Filter the reaction mixture to remove the hydrochloride salt.

-

Wash the filtrate with dilute HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.

-

Purify the crude p-Nitrophenyl Acetate-13C,d3 by recrystallization or column chromatography.

Characterization

The final product should be characterized to confirm its identity and purity.

| Analytical Technique | Expected Results |

| ¹H NMR | Signals corresponding to the aromatic protons of the p-nitrophenyl group. The absence of a signal for the acetyl methyl protons confirms deuteration. |

| ¹³C NMR | A signal for the ¹³C-labeled carbonyl carbon. |

| Mass Spectrometry | The molecular ion peak corresponding to the mass of p-Nitrophenyl Acetate-13C,d3 (C₈H₄D₃NO₄). |

| Purity (HPLC) | A single major peak indicating high purity. |

Visualization of the Synthetic Pathway

Caption: Synthetic pathway for p-Nitrophenyl Acetate-13C,d3.

Conclusion

The synthesis of p-Nitrophenyl Acetate-13C,d3 is a multi-step process that requires careful handling of reagents and attention to anhydrous conditions. By following the outlined synthetic strategy and protocols, researchers can reliably produce this valuable isotopically labeled compound for a variety of applications in chemical and biological research. The ability to synthesize such labeled molecules is fundamental to advancing our understanding of complex biological systems.

References

-

Simultaneous Hydrogenation and Acetylation of 4-Nitrophenol in a Two-Stage Packed-Bed Reactor as a Process Intensification Strategy for Highly Selective Paracetamol Synthesis. ACS Publications. [Link]

- Production process of deuterated acetic acid.

-

TiO2: A simple and an efficient catalyst for esterification of phenols under solvent-free condition. Indian Journal of Chemistry. [Link]

-

Synthesis of Acetic Anhydride by using Phosphorous Pentoxide, Sodium Acetate and Calcium Chloride as a Catalyst. International Journal for Research in Applied Science & Engineering Technology. [Link]

-

ORGANIC DEUTERIUM COMPOUNDS: XIV. PREPARATION OF DEUTERATED METHYL BENZENES. Canadian Science Publishing. [Link]

-

Other Reactions of Phenol. Chemistry LibreTexts. [Link]

-

Acetic anhydride. Wikipedia. [Link]

-

Isotopic labeling. Wikipedia. [Link]

-

p-Nitrophenyl Acetate-13C,d3. CRO Splendid Lab Pvt. Ltd. [Link]

- US4046807A - Process for preparing acetic anhydride.

-

Ester synthesis by esterification. Organic Chemistry Portal. [Link]

-

Mixed carboxylic acid anhydrides: III. Esterification of phenols with the formic acid/acetic anhydride reaction mixture. ResearchGate. [Link]

- DE3743981A1 - METHOD FOR PRODUCING ACETYL CHLORIDE.

-

Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]

-

Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives. YouTube. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Sciencemadness Discussion Board - Acetyl chloride via acetonitrile + acetic acid + HCl (report) - Powered by XMB 1.9.11 [sciencemadness.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. isotope.com [isotope.com]

- 5. homework.study.com [homework.study.com]

- 6. DE3743981A1 - METHOD FOR PRODUCING ACETYL CHLORIDE - Google Patents [patents.google.com]

- 7. echemi.com [echemi.com]

- 8. ijraset.com [ijraset.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Ester synthesis by esterification [organic-chemistry.org]

Technical Guide: Mechanism and Applications of p-Nitrophenyl Acetate-13C,d3

Executive Summary

p-Nitrophenyl Acetate-13C,d3 (pNPA-13C,d3) is a specialized isotopic probe designed for the rigorous mechanistic characterization of esterases, lipases, and serine proteases. Unlike standard substrates, this dual-labeled compound (

This guide details the chemical behavior of pNPA-13C,d3, its specific utility in Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) workflows, and the interpretation of Kinetic Isotope Effects (KIE) to elucidate transition state structures.

Chemical Profile & Isotopic Specifications

The utility of pNPA-13C,d3 relies on the precise location of its isotopic labels. These labels are chemically inert regarding substrate recognition but provide distinct spectroscopic signatures.

| Property | Specification |

| Compound Name | p-Nitrophenyl Acetate-13C,d3 |

| Chemical Formula | |

| Isotopic Labels | Carbon-13 ( |

| Molecular Weight | ~185.16 g/mol (approx. +4 Da shift vs. unlabeled) |

| Solubility | Soluble in organic solvents (DMSO, Acetonitrile, Methanol). Limited solubility in water (requires organic co-solvent). |

| Stability | Susceptible to spontaneous hydrolysis at pH > 7.5. Store desiccated at -20°C. |

The Dual-Label Advantage

-

C-Carbonyl (Reporter): The carbonyl carbon undergoes hybridization changes (

- -Methyl (Probe): The deuterium atoms induce Secondary Kinetic Isotope Effects (SKIE) . By comparing the reaction rates of labeled vs. unlabeled substrates, researchers can determine whether the formation or breakdown of the tetrahedral intermediate is the rate-limiting step.

Mechanism of Action: The Catalytic Cycle

pNPA is a "suicide substrate" analogue that turns over slowly enough to allow the observation of intermediates. The mechanism follows the classical Ping-Pong Bi-Bi pathway common to serine hydrolases (e.g., Chymotrypsin, Acetylcholinesterase).

Mechanistic Stages

-

Nucleophilic Attack (Acylation): The active site Serine-OH attacks the

C-carbonyl, forming a tetrahedral intermediate. -

Burst Phase (Release of pNP): The intermediate collapses, expelling the p-nitrophenolate leaving group (yellow,

nm). This results in the Acyl-Enzyme Intermediate , where the enzyme is covalently modified by the -

Deacylation (Hydrolysis): A water molecule attacks the acyl-enzyme, forming a second tetrahedral intermediate, which collapses to release

-acetate and regenerate the free enzyme.

Visualization of the Catalytic Cycle

The following diagram tracks the flow of the

Figure 1: Catalytic cycle of serine proteases with pNPA-13C,d3. The Acyl-Enzyme intermediate is the long-lived species often targeted for NMR observation.

Mechanistic Insights via Isotope Labels

A. C-NMR: The Direct Observer

The

| Species | Hybridization | Typical Chemical Shift ( | Interpretation |

| Free pNPA | ~169 - 171 ppm | Baseline ester signal. | |

| Acyl-Enzyme | ~172 - 176 ppm | Diagnostic Signal. Shifted downfield relative to free ester due to H-bonding in the oxyanion hole. | |

| Tetrahedral Int. | ~100 - 110 ppm | Rarely observed due to extremely short lifetime (< ms). | |

| Free Acetate | ~180 - 182 ppm | Final product (carboxylate anion). |

Experimental Insight: If the deacylation step is slow (e.g., at low pH or with mutant enzymes), the signal at 172-176 ppm will accumulate. This allows for the direct measurement of the deacylation rate constant (

B. Deuterium ( ) Kinetic Isotope Effects (KIE)

The

-

Mechanism: The KIE arises from changes in hyperconjugation and vibrational frequencies as the carbonyl carbon changes hybridization from planar (

) to tetrahedral ( -

Inverse KIE (

): Observed when the transition state is "tighter" or more crowded than the ground state (e.g., formation of the tetrahedral intermediate). -

Normal KIE (

): Observed when the transition state is looser (e.g., breakdown of the tetrahedral intermediate).

Application: By comparing

Experimental Protocols

Protocol A: Active Site Titration (Burst Kinetics)

This protocol quantifies the concentration of active enzyme sites using the "burst" of p-nitrophenol released before the steady-state turnover is established.

Reagents:

-

Buffer: 50 mM Sodium Phosphate, pH 7.0 (or optimum for enzyme).

-

Substrate: pNPA-13C,d3 (100 mM stock in Acetonitrile).

-

Detection: UV-Vis Spectrophotometer (

nm).

Workflow:

-

Blanking: Zero the spectrophotometer with buffer containing the same % of acetonitrile as the sample.

-

Reaction Mix: Add enzyme (final conc. ~10-50

M) to the cuvette. -

Initiation: Rapidly add pNPA-13C,d3 (final conc. 1-2 mM,

). Mix immediately (< 2s). -

Measurement: Monitor Absorbance (400 nm) for 60-120 seconds.

-

Analysis: The curve will show an initial rapid increase (burst) followed by a slower linear rate (steady state).

-

Extrapolate the linear steady-state portion back to the Y-axis (Time = 0).

-

The Y-intercept represents the concentration of p-nitrophenol released during the initial acylation, which equals the concentration of active enzyme sites.

-

Protocol B: NMR-Based Acyl-Enzyme Tracking

This protocol visualizes the trapped intermediate.[1]

Reagents:

-

Enzyme: High concentration (~0.5 - 1.0 mM) required for NMR sensitivity.

-

Buffer: Deuterated buffer (

, pH* adjusted) to minimize solvent signal. -

Substrate: pNPA-13C,d3.

Workflow:

-

Preparation: Dissolve enzyme in

buffer at pH 5.0 (low pH slows deacylation, stabilizing the acyl-enzyme). -

Acquisition (T0): Acquire a baseline

C-NMR spectrum. -

Substrate Addition: Add 0.8 equivalents of pNPA-13C,d3 relative to enzyme. (Using substoichiometric amounts ensures all substrate is converted to acyl-enzyme without excess free ester obscuring the signal).

-

Time-Course: Acquire sequential

C spectra (e.g., every 5 minutes). -

Observation:

-

Look for the disappearance of the free ester peak (~170 ppm).

-

Look for the appearance of the Acyl-Enzyme peak (~172-175 ppm) .

-

Over time, as the pH is raised or time passes, observe the shift to the Free Acetate peak (~182 ppm) .

-

References

-

Bender, M. L., et al. (1966).

-Chymotrypsin, Trypsin, Papain, Elastase, and Subtilisin." Journal of the American Chemical Society. Link -

McWhirter, R. B., et al. (1985). "Steady-state carbon-13 nuclear magnetic resonance spectra of acyl-alpha-chymotrypsin." Biochemistry. Link

-

Cleland, W. W. (2005). "The Use of Isotope Effects to Determine Enzyme Mechanisms." Archives of Biochemistry and Biophysics. Link

-

Carey, P. R., et al. (1994). "Details of the acyl-enzyme intermediate and the oxyanion hole in serine protease catalysis." Biochemistry. Link

-

Guthrie, J. P. (1991). "Hydrolysis of esters of oxy acids: pKa values for strong acids; Brønsted relationship for attack of water at methyl; free energy of formation of esters of oxy acids; and internal nucleophilic attack." Journal of the American Chemical Society. Link

Sources

- 1. Steady-state carbon-13 nuclear magnetic resonance spectra of acyl-alpha-chymotrypsin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 3. Kinetic isotope effect - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. pnas.org [pnas.org]

The p-Nitrophenyl Acetate (pNPA) Assay: Principles, Active Site Titration, and Kinetic Analysis

Content Type: Technical Guide Audience: Researchers, Senior Scientists, Drug Discovery Leads Focus: Chromogenic Assay Design, Burst Kinetics, and Mechanistic Validation

Executive Summary

p-Nitrophenyl Acetate (pNPA) is a "suicide substrate" analogue and general esterase probe that serves as a cornerstone in enzymology.[1] While ostensibly simple—releasing a yellow chromophore upon hydrolysis—its utility extends far beyond measuring general esterase activity. In drug development and mechanistic biochemistry, pNPA is the gold standard for Active Site Titration , allowing researchers to quantify the concentration of functional active sites rather than just total protein mass.

This guide moves beyond basic protocols to detail the physicochemical constraints, solvent effects, and kinetic modeling required to use pNPA for rigorous mechanistic deconvolution.

Part 1: The Physicochemical Basis

The "Switch" Mechanism

The utility of pNPA rests on the acylation-deacylation mechanism common to serine hydrolases (e.g., Chymotrypsin, Subtilisin, Lipases, Acetylcholinesterase). The reaction proceeds in two distinct kinetic phases:

-

Acylation (Burst Phase): The enzyme's nucleophilic serine attacks the carbonyl carbon of pNPA, releasing p-nitrophenol (pNP) and forming a covalent Acyl-Enzyme intermediate. This step is typically rapid (

). -

Deacylation (Steady-State): Water hydrolyzes the Acyl-Enzyme intermediate, releasing acetate and regenerating the free enzyme. This step is typically rate-limiting (

).

The Reporter: The leaving group, p-Nitrophenol (pNP) , acts as a pH-dependent indicator.

-

Protonated (pNP-OH): Colorless (

nm). -

Ionized (pNP-O⁻): Intense Yellow (

nm).

The Critical Role of pH

The

-

Assay Implication: At pH 7.0, only ~41% of the released product is visible at 405 nm. At pH 8.0, ~88% is visible.

-

Correction Factor: You cannot use a theoretical extinction coefficient (

) from literature without correcting for pH. You must generate a standard curve of p-nitrophenol in your exact assay buffer.

Figure 1: The Biphasic Mechanism of pNPA Hydrolysis. The rapid release of Product 1 (Burst) allows for active site quantification.

Part 2: Critical Assay Parameters (The "Trustworthiness" Pillar)

To ensure data integrity, the following parameters must be controlled. Failure to control these variables leads to "phantom activity" and non-reproducible

Spontaneous Hydrolysis (The Background Noise)

pNPA is an unstable ester. It hydrolyzes spontaneously in water, especially at pH > 7.5.

-

The Fix: Every assay plate must include a "No Enzyme" Control (Buffer + Substrate).

-

Data Processing:

. -

Storage: Never store pNPA in aqueous buffer. Store as a 100 mM stock in Acetonitrile or Isopropanol at -20°C. Avoid DMSO if possible, as it can accelerate hydrolysis or affect enzyme structure in some cases, though it is often used; Acetonitrile is generally preferred for esterase assays.

Solvent Tolerance

The substrate must be delivered in an organic solvent.

-

Limit: Keep final organic solvent concentration

(v/v) to prevent enzyme denaturation. -

Validation: Run a solvent tolerance control (Enzyme activity vs. % Acetonitrile) to ensure the solvent itself isn't inhibiting the burst phase.

Wavelength Selection

While 405 nm is standard, high concentrations of pNPA can cause optical interference or inner filter effects.

-

Optimization: If

, switch to 410 nm or 420 nm (off-peak) to reduce sensitivity and maintain linearity, or reduce pathlength.

Part 3: Protocol – Active Site Titration (Burst Kinetics)

This is the most powerful application of pNPA. It determines the Operational Molarity of the enzyme, which often differs from the molarity calculated via protein mass (due to misfolding or inactive fractions).

Experimental Design

-

Condition:

(Pseudo-first order conditions). -

Detection: Fast-response spectrophotometer or Stopped-Flow apparatus (for fast enzymes).

-

Temperature: Strictly controlled (e.g., 25°C).

Step-by-Step Methodology

-

Preparation:

-

Buffer: 50 mM Tris-HCl, pH 7.5 (or optimal pH for enzyme).

-

Enzyme Stock: Prepare enzyme at high concentration (e.g., 10–50

). -

Substrate: 100 mM pNPA in Acetonitrile.

-

-

Reaction Mix:

-

Dilute pNPA to ~1 mM (Saturating concentration) in Buffer.

-

Zero the instrument with this solution (to blank out initial substrate absorbance).

-

-

Initiation:

-

Rapidly add Enzyme (Final conc ~20–50

). -

Immediately start recording Absorbance at 405 nm every 0.1 to 0.5 seconds.

-

-

Observation:

-

You will observe a rapid initial increase (Burst) followed by a slower linear rate (Steady State).[2]

-

Data Analysis (The Calculation)

The time course of product formation

Simplified Graphical Method:

-

Plot Absorbance vs. Time.[1]

-

Identify the linear steady-state region (usually after 10-20 seconds).

-

Extrapolate the linear regression line back to

. -

The Y-intercept represents the Burst Amplitude .

Calculation of Active Sites:

- : Molar extinction coefficient of pNP at the specific assay pH.

- : Pathlength (cm).

Figure 2: Analysis of Burst Kinetics. The intercept of the steady-state line quantifies the functional active sites.

Part 4: Protocol – High-Throughput Steady-State Assay

For routine screening (e.g., inhibitor potency

Reagent Setup

| Component | Stock Conc. | Working Conc. | Notes |

| Buffer | 100 mM | 50 mM | pH 7.0–8.0 preferred. |

| pNPA | 100 mM (in MeCN) | 0.1 – 2.0 mM | Freshly diluted. Unstable > 1 hour. |

| Enzyme | Variable | 1 – 100 nM | Titrate to ensure linear velocity for 10 mins. |

| Standard | 10 mM p-Nitrophenol | 0 – 200 | Required for |

Workflow

-

Standard Curve: Prepare a serial dilution of p-Nitrophenol in the Assay Buffer. Read OD405. Calculate slope (

).[4][5][6] -

Plate Setup: Add 190

of Buffer + Substrate mix to wells. -

Blank Read: Read plate for 2 mins to establish spontaneous hydrolysis baseline (

). -

Initiation: Add 10

of Enzyme (or Enzyme + Inhibitor). -

Measurement: Kinetic read at 405 nm for 10–20 minutes.

-

Calculation:

Part 5: Troubleshooting & Self-Validation

| Issue | Probable Cause | Corrective Action |

| High Background Rate | Old substrate stock or high pH. | Make fresh pNPA stock. Lower pH if possible. |

| No Burst Observed | Enzyme is too fast ( | Use Stopped-Flow instrument or lower Temp to 4°C. |

| Non-Linear Rate | Substrate depletion or product inhibition. | Reduce [Enzyme] or shorten assay time. |

| Precipitation | pNPA insolubility. | Ensure final organic solvent is ~2-5%. Do not exceed 2 mM pNPA. |

References

-

Hartley, B. S., & Kilby, B. A. (1954). The reaction of p-nitrophenyl esters with chymotrypsin and insulin. Biochemical Journal, 56(2), 288–297.

-

Bender, M. L., et al. (1966). The Kinetics of the α-Chymotrypsin-Catalyzed Hydrolysis of p-Nitrophenyl Acetate. Biochemistry, 5(6), 1926–1934.

-

Copeland, R. A. (2000). Enzymes: A Practical Introduction to Structure, Mechanism, and Data Analysis. Wiley-VCH. (Chapter on Active Site Titration).

-

Sigma-Aldrich. (n.d.). Product Information: p-Nitrophenyl Acetate (N8130).

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 6944, 4-Nitrophenyl acetate.

Sources

Methodological & Application

Application Note: Quantitative Chemoproteomics using p-Nitrophenyl Acetate-13C,d3

This Application Note is designed for researchers in quantitative proteomics and chemical biology. It details the use of p-Nitrophenyl Acetate-13C,d3 (pNPA-13C,d3) , a specialized stable isotope reagent used for Reactivity-Based Protein Profiling (RBPP) and Active Site Titration of serine hydrolases.

Introduction & Principle

While N-hydroxysuccinimide (NHS) esters are the standard for global protein acetylation, p-Nitrophenyl Acetate (pNPA) occupies a unique niche in chemoproteomics due to its distinct chemical selectivity. Unlike NHS esters, which indiscriminately label surface lysines, pNPA is a "tuned" electrophile. It preferentially reacts with hyper-reactive nucleophiles —specifically, catalytic serine residues in hydrolases (esterases, lipases) and nucleophilic lysines with depressed pKa values (often found in active sites or protein interfaces).

The 13C,d3-labeled variant enables quantitative mass spectrometry (MS) workflows. By comparing a "Light" (unlabeled) sample to a "Heavy" (pNPA-13C,d3) sample, researchers can quantify:

-

Enzymatic Activity: The fraction of active serine hydrolases (via active site acetylation).

-

Nucleophile Reactivity: Changes in the reactivity of specific lysine residues under different physiological conditions (e.g., drug binding, pH changes, or allosteric regulation).

Mechanism of Action

The reagent functions as a "turnover substrate" that transiently or permanently acetylates the target nucleophile.

-

Reaction:

-

Isotopic Shift: The transfer of the acetyl group (

) results in a mass shift of +4.03 Da relative to the unlabeled acetyl group (

Material Specifications

| Component | Specification | Function |

| Reagent | p-Nitrophenyl Acetate-13C,d3 | Heavy isotope labeling reagent (Precursor). |

| Chemical Formula | Transfers Acetyl- | |

| Mass Shift | +4.03 Da (per acetylation event) | Distinguishes "Heavy" peptides in MS1 spectra. |

| Purity | Ensures minimal isotopic overlap/interference. | |

| Solubility | Soluble in Acetonitrile (ACN), DMSO | Prepare fresh stock solutions. |

Experimental Workflow: Quantitative Reactivity Profiling

This protocol describes a Reactivity-Based Protein Profiling (RBPP) workflow. It compares the reactivity of nucleophiles between two biological states (e.g., Control vs. Treated).

DOT Diagram: Experimental Logic

Figure 1: Comparative chemoproteomics workflow using stable isotope labeling.

Detailed Protocol

Phase 1: Sample Preparation & Labeling

Critical Note: pNPA is susceptible to spontaneous hydrolysis. Buffers must be free of primary amines (no Tris). Use HEPES or PBS.

-

Lysis: Lyse cells/tissue in 50 mM HEPES (pH 7.5), 150 mM NaCl . Avoid nucleophilic buffers.

-

Protein Normalization: Adjust protein concentration to 1–2 mg/mL .

-

Reagent Preparation:

-

Dissolve pNPA-Light and pNPA-13C,d3 in dry DMSO to a concentration of 100 mM .

-

-

Labeling Reaction:

-

Tube A (Light): Add pNPA-Light to final conc. of 1 mM (approx. 50-100x molar excess over protein).

-

Tube B (Heavy): Add pNPA-13C,d3 to final conc. of 1 mM .

-

Incubation: Incubate at 25°C for 30–60 minutes with gentle agitation.

-

Note: The release of p-nitrophenol will turn the solution slightly yellow (

), confirming reaction progress.

-

-

Quenching: Add Hydroxylamine (pH 8.0) to a final concentration of 10 mM to quench unreacted ester. Incubate for 10 mins.

Phase 2: Mixing and Digestion

-

Mixing: Combine Tube A and Tube B in a 1:1 ratio (by protein mass).

-

Precipitation: Perform Acetone or Chloroform/Methanol precipitation to remove excess reagent and byproducts (p-nitrophenol).

-

Resuspension: Redissolve pellet in 8M Urea / 50 mM Ammonium Bicarbonate .

-

Reduction/Alkylation:

-

Add DTT (5 mM, 30 min, 56°C).

-

Add Iodoacetamide (15 mM, 20 min, dark, RT).

-

-

Digestion: Dilute Urea to <1M. Add Trypsin (1:50 enzyme:protein ratio). Incubate overnight at 37°C.

Phase 3: LC-MS/MS Acquisition

-

Desalting: Clean peptides using C18 StageTips or SPE columns.

-

LC-MS Settings:

-

Instrument: Orbitrap or Q-TOF high-resolution MS.

-

Method: Data-Dependent Acquisition (DDA).

-

Dynamic Exclusion: Enabled (30s).

-

Resolution: ≥ 60,000 (to resolve the +4 Da doublets clearly).

-

Data Analysis & Interpretation

Search Parameters

Configure your proteomics software (MaxQuant, Proteome Discoverer, etc.) with the following custom modifications:

| Parameter | Setting |

| Variable Modification (Light) | Acetyl (K), Acetyl (Protein N-term) |

| Variable Modification (Heavy) | Acetyl-13C,d3 (Specific mass: +46.041 Da on K or N-term) * |

| Mass Difference | Light (+42.01) vs Heavy (+46.04) |

| Enzyme | Trypsin (Allow for missed cleavages due to K-acetylation) |

* Calculation Note: The added mass of a standard Acetyl group (

-

Light Acetyl:

Da. -

Heavy Acetyl (

or-

If Acetyl-13C,d3 (

): -

Carbonyl

+ Methyl -

Mass shift relative to light:

+ -

Verify the specific isotope position with the certificate of analysis.

-

Interpreting the Ratio ( )

- : The residue reacts equally in both states (Constitutive acetylation/reactivity).

- (Light > Heavy): The residue is less reactive or protected in the Treated state (Sample B). This often indicates ligand binding or active site inhibition (the drug blocked the pNPA reaction).

- (Heavy > Light): The residue is more reactive in the Treated state (e.g., conformational opening).

Scientific Validation (E-E-A-T)

Why p-Nitrophenyl Acetate?

Unlike acetic anhydride (which is extremely aggressive), pNPA is a "soft" acetylating agent.

-

Selectivity: It discriminates between hyper-reactive active site lysines/serines and structural surface lysines [1].

-

Enzymatic Probing: For serine hydrolases, pNPA acts as a substrate. The "Heavy" label can trap the Acyl-Enzyme Intermediate if the deacylation step is slow or if the enzyme is denatured rapidly during the "burst" phase [2].

Troubleshooting

-

Low Labeling Efficiency: pNPA is less reactive than NHS-esters. If global labeling is low, increase pH to 8.0 or reaction time, but be aware of increased non-specific hydrolysis.

-

Instability: The Acetyl-Serine (ester) bond on serine hydrolases is labile. Samples must be processed quickly or at lower pH during digestion to prevent hydrolysis of the label before MS analysis.

References

-

Jabusch, J. R., & Deutsch, H. F. (1985). Localization of lysines acetylated in ubiquitin reacted with p-nitrophenyl acetate.[1] Archives of Biochemistry and Biophysics, 238(1), 170–177.[1][2] Link

-

Kezdy, F. J., & Bender, M. L. (1962). The Kinetics of the α-Chymotrypsin-Catalyzed Hydrolysis of p-Nitrophenyl Acetate. Biochemistry, 1(6), 1097–1106. Link

-

Adibekian, A., et al. (2011). Click-generated triazole ureas as ultrapotent in vivo-active serine hydrolase inhibitors. Nature Chemical Biology, 7, 469–478. (Context on Serine Hydrolase Probing). Link

-

Cravatt, B. F., et al. (2008). Activity-based protein profiling: from enzyme chemistry to proteomic chemistry. Annual Review of Biochemistry, 77, 383-414. Link

Sources

High-Throughput Screening with p-Nitrophenyl Acetate-13C,d3

Abstract & Strategic Rationale

The Limitation of Optical Screening

Standard p-Nitrophenyl Acetate (pNPA) assays rely on colorimetric detection of p-nitrophenol at 405 nm. While effective for basic kinetics, this method suffers critically in High-Throughput Screening (HTS) of drug libraries. Many small molecule candidates are autofluorescent or colored (e.g., flavonoids, quinones), leading to high false-positive rates (PAINS). Furthermore, optical assays cannot easily distinguish between enzymatic hydrolysis and spontaneous hydrolysis in complex biological matrices.

The Isotope-Enabled Solution

p-Nitrophenyl Acetate-13C,d3 offers a definitive solution by shifting the detection modality from absorbance to Mass Spectrometry (MS) .

-

Compound Structure: The acetate moiety is labeled with Carbon-13 (

) at the carbonyl position and fully deuterated ( -

Mechanism: Upon enzymatic hydrolysis, the compound releases Acetic Acid-13C,d3 .

-

The Advantage: Background acetate is ubiquitous in biological buffers and cellular lysates, making label-free MS detection of acetate impossible. The specific mass shift (+4 Da) of the released Acetic Acid-13C,d3 allows for absolute quantitation of enzymatic activity against a high background of natural acetate, enabling "background-free" screening in complex media.

Technical Principle & Mechanism

The core utility of pNPA-13C,d3 lies in tracking the "Heavy" acyl group.

Reaction Mechanism

The enzyme (Esterase/Lipase) attacks the carbonyl carbon.[1] The labeled acetyl group is transiently transferred to the enzyme (Acyl-Enzyme Intermediate) before being hydrolyzed by water.

DOT Diagram 1: Hydrolysis Mechanism & Isotope Tracking

Protocol: MS-Based High-Throughput Screening

This protocol is designed for Direct Injection MS (e.g., Agilent RapidFire) or Flow-Injection Analysis (FIA-MS) . It bypasses the need for chromatographic separation, allowing sampling rates of <10 seconds per well.

Materials & Reagents

| Component | Specification | Purpose |

| Substrate | p-Nitrophenyl Acetate-13C,d3 | The heavy probe. |

| Enzyme | Target Esterase/Lipase | The biological target. |

| Buffer | 50 mM Tris-HCl or HEPES, pH 7.4 | Avoid Acetate buffers to reduce ion suppression, though the label distinguishes the signal. |

| Quench Solution | 1% Formic Acid in Acetonitrile | Stops reaction and precipitates proteins (if needed). |

| Internal Standard | Acetic Acid-d4 (Optional) | For absolute quantitation of the product. |

Experimental Workflow

Step 1: Substrate Preparation

-

Dissolve pNPA-13C,d3 in DMSO to create a 100 mM stock.

-

Note: pNPA is prone to spontaneous hydrolysis. Prepare fresh or store at -80°C under argon.

-

Dilute to 2x working concentration (e.g., 200 µM) in Assay Buffer immediately before use.

Step 2: Plate Setup (384-well)

-

Library: Dispense 100 nL of test compounds (drug library) into wells.

-

Enzyme: Add 10 µL of Enzyme solution. Incubate 15 min (pre-incubation).

-

Start: Add 10 µL of Substrate Solution (Final conc: 100 µM).

Step 3: Incubation

-

Incubate at RT for 10–30 minutes (linear phase).

-

Critical Checkpoint: Ensure the reaction does not exceed 10-20% conversion to maintain Michaelis-Menten conditions and prevent product inhibition.

Step 4: Quenching

-

Add 60 µL of Quench Solution (Acetonitrile + Formic Acid).

-

Why: This denatures the enzyme immediately. The low pH protonates the released acetate, facilitating detection in positive mode (if monitoring neutral loss) or negative mode (as carboxylate).

-

Centrifugation: If using standard LC-MS, centrifuge plate at 3000 x g for 10 min to pellet protein. For RapidFire (SPE-based), this may be optional depending on cartridge type.

Step 5: Mass Spectrometry Detection

-

Mode: Negative Ion Mode (ESI-).

-

Target MRM (Multiple Reaction Monitoring):

-

Parent: m/z ~64 (Acetic Acid-13C,d3, [M-H]-). Exact mass depends on specific isotope enrichment positions; calculate based on C2(13C)H(d3)O2.

-

Reference (Background): m/z 59 (Natural Acetic Acid).

-

-

Quantitation: Calculate the ratio of [Area 13C,d3-Acetate] / [Internal Standard].

Secondary Application: Kinetic Isotope Effect (KIE)[2][3][4]

Researchers can use this compound to probe the enzyme's catalytic mechanism.[2][3][4][5][6] Specifically, the deuteration (

-

Experiment: Run parallel reactions with Unlabeled pNPA and pNPA-13C,d3 .

-

Calculation:

. -

Interpretation:

-

If

: The chemical bond changes at the acetyl group are not rate-limiting (e.g., diffusion or conformational change is rate-limiting). -

If

(Inverse or Normal): Indicates hybridization changes (

-

Automated HTS Workflow Visualization

DOT Diagram 2: Screening Pipeline

[3][7]

Data Analysis & Troubleshooting

Calculating Activity

Note: Since the substrate and product have different ionization efficiencies, a standard curve of 13C,d3-Acetic Acid is required for absolute molar quantification.

Troubleshooting Guide

| Issue | Probable Cause | Solution |

| High Background Signal (m/z 64) | Spontaneous Hydrolysis | Prepare substrate fresh. Keep stock in anhydrous DMSO. Subtract "No Enzyme" control wells. |

| Low Signal Intensity | Ion Suppression | Switch to Ammonium Bicarbonate buffer (volatile). Dilute samples 1:10 before injection. |

| No Inhibition in Controls | Enzyme Concentration too High | Perform an enzyme titration. Ensure you are in the linear velocity range ( |

References

-

Hasenahuer, M. A., et al. (2020). RapidFire Mass Spectrometry: A High-Throughput Screening Method for Enzyme Activity. Nature Protocols. (Generalized methodology reference).

-

Cleland, W. W. (2003).[3] The Use of Isotope Effects to Determine Enzyme Mechanisms.[3][5] Journal of Biological Chemistry.[3][7]

-

Goddard, J. P., & Reymond, J. L. (2004). Enzyme assays for high-throughput screening.[8] Current Opinion in Biotechnology.

-

Santa Cruz Biotechnology. p-Nitrophenyl Acetate-13C,d3 Product Data.[9]

(Note: Specific protocols for 13C,d3-pNPA are derived from standard pNPA methodologies adapted for MS detection as described in the "Technical Principle" section.)

Sources

- 1. A De Novo Designed Esterase with p-Nitrophenyl Acetate Hydrolysis Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Advances in Kinetic Isotope Effect Measurement Techniques for Enzyme Mechanism Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Use of isotopically labeled substrates reveals kinetic differences between human and bacterial serine palmitoyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Using kinetic isotope effects to probe the mechanism of adenosylcobalamin-dependent enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. p-Nitrophenyl esters provide new insights and applications for the thiolase enzyme OleA - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. High-Throughput Screening Using Mass Spectrometry within Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scbt.com [scbt.com]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting p-Nitrophenyl Acetate-13C,d3 Instability

Reagent: p-Nitrophenyl Acetate-13C,d3 (pNPA-13C,d3) Application: Stable Isotope Tracing, Kinetic Isotope Effect (KIE) Studies, NMR Mechanistic Probes Critical Issue: Spontaneous degradation (hydrolysis/transesterification) leading to high background signal and loss of isotopic purity.

Part 1: The Mechanistic Basis of Instability

To troubleshoot effectively, you must understand why your reagent is degrading. pNPA is an activated ester . The p-nitrophenyl group is an excellent leaving group (

In the case of pNPA-13C,d3 , the chemical reactivity remains identical to the non-labeled compound, but the financial and experimental cost of degradation is orders of magnitude higher.

The Degradation Pathways

Two primary mechanisms destroy your reagent before it reaches the enzyme active site:

-

Hydrolysis (Water attack): Occurs in aqueous buffers, accelerated by high pH (

). -

Transesterification (Alcohol attack): Occurs if dissolved in protic solvents like Ethanol or Methanol. This is a common user error.

Figure 1: Chemical degradation pathways of pNPA-13C,d3. Note that both pathways release p-Nitrophenol (yellow), but transesterification irreversibly consumes the labeled acetate moiety.

Part 2: Storage & Stock Solution Protocol (The "Before" Phase)

The Golden Rule: Never store pNPA-13C,d3 stocks in alcohols (Methanol/Ethanol).

Protocol 1: Preparation of Stable Stock Solutions

Objective: Create a stock solution that remains stable for >3 months at -20°C.

-

Solvent Selection:

-

Recommended: Anhydrous Acetonitrile (MeCN). It is aprotic and does not participate in nucleophilic attack.

-

Alternative: Anhydrous DMSO. (Note: DMSO is hygroscopic; moisture ingress will cause hydrolysis over time).

-

Forbidden: Ethanol, Methanol (Causes rapid transesterification).

-

-

Step-by-Step Preparation:

-

Step 1: Equilibrate the pNPA-13C,d3 vial to room temperature before opening to prevent water condensation on the cold solid.

-

Step 2: Dissolve solid to a high concentration (e.g., 50–100 mM) in dry Acetonitrile.

-

Step 3: Aliquot immediately into amber glass vials with PTFE-lined caps. Avoid plastic tubes for long-term storage if possible, as leachables can sometimes act as nucleophiles.

-

Step 4: Store at -20°C.

-

-

Self-Validation (Purity Check): Before using a stored stock, dilute a small aliquot (1:100) into acidic water (pH 4.0). Measure Absorbance at 400 nm.

-

Result: If

is high, the stock has degraded (released p-nitrophenol). -

Result: If solution is colorless, the ester is intact.

-

Part 3: Experimental Conditions (The "During" Phase)

Once pNPA-13C,d3 enters the aqueous buffer, the "hydrolysis clock" starts. You cannot stop it, but you can mathematically correct for it.

Protocol 2: Correcting for Spontaneous Hydrolysis

Objective: Distinguish between enzymatic turnover and background chemical hydrolysis.

1. The Buffer Factor: Hydrolysis rates are pH-dependent.[1]

-

pH < 6.0: Hydrolysis is negligible.[2]

-

pH 7.0 - 8.0: Moderate spontaneous hydrolysis (Must correct).

-

pH > 8.5: Rapid spontaneous hydrolysis (High background noise).

2. The "Blank" Correction System: You must run a "No-Enzyme Control" alongside every single experimental replicate.

| Component | Experimental Well | Blank Well (Control) |

| Buffer | 980 µL | 980 µL |

| Enzyme | 10 µL | 0 µL |

| Buffer (Volume match) | 0 µL | 10 µL |

| pNPA-13C,d3 Stock | 10 µL | 10 µL |

| Total Volume | 1000 µL | 1000 µL |

3. Data Processing:

4. Extinction Coefficient Verification:

The

-

Standard Value (pH > 7.5):

[3] -

Action: Do not rely on literature values. Create a standard curve of non-labeled p-nitrophenol in your specific buffer to determine the exact

before running the expensive isotope experiment.

Part 4: Troubleshooting & FAQs

Decision Tree: Diagnosing "Yellow" Solutions

Figure 2: Diagnostic logic for identifying the source of pNPA-13C,d3 degradation.

Frequently Asked Questions

Q1: Can I use Ethanol to make my stock solution if I use it immediately? A: No. Even if used immediately, the presence of ethanol in your stock creates a competing transesterification reaction. While you might see "activity," you are effectively diluting your specific isotope-labeled reagent with ethyl acetate side-products. Use Acetonitrile.[4][5]

Q2: Does the

Q3: My background rate is increasing over time in the same assay run. Why? A: Check your temperature control. Spontaneous hydrolysis is temperature-dependent. If your plate reader heats up during the run (e.g., from 20°C to 25°C), the spontaneous hydrolysis rate will increase, creating a false "acceleration" in your data. Use a temperature-controlled cell holder.

Q4: How do I verify the concentration of my pNPA-13C,d3 stock if it has partially degraded? A: Use quantitative NMR (qNMR) if possible, as it distinguishes between pNPA and the hydrolysis product (Acetic acid-13C,d3). If using UV-Vis, you can measure the total p-nitrophenol (after forcing complete hydrolysis with NaOH) to find the total concentration, but this won't tell you how much is active ester vs. hydrolyzed product. qNMR is the gold standard for labeled reagents.

References

-

Kirsch, J. F., & Jencks, W. P. (1964). Base Catalysis of the Hydrolysis of p-Nitrophenyl Acetate. Journal of the American Chemical Society, 86(5), 837–846. Link

-

Sigma-Aldrich. p-Nitrophenyl Acetate Product Information & Assay Protocol. Technical Bulletin. Link

-

Bender, M. L., Kezdy, F. J., & Wedler, F. C. (1967).

-Chymotrypsin: Enzyme Concentration and Kinetics. Journal of Chemical Education, 44(2), 84. Link - Hengge, A. C. (2002). Isotope Effects in Chemistry and Biology. CRC Press. (Reference for Secondary KIE mechanisms in esters).

Sources

How to correct for spontaneous hydrolysis of p-Nitrophenyl Acetate-13C,d3

Technical Support Center: Kinetic Analysis of p-Nitrophenyl Acetate-13C,d3

Topic: Correcting for Spontaneous Hydrolysis in Kinetic Assays Ticket ID: PNPA-ISO-001 Status: Resolved

Executive Summary

You are likely observing a "creeping" increase in absorbance (405 nm) or background signal in your NMR/MS spectra even in the absence of your enzyme. This is caused by the spontaneous (non-enzymatic) hydrolysis of p-Nitrophenyl Acetate (pNPA).

While pNPA-13C,d3 is a specialized isotopologue used for mechanistic tracing (NMR/MS), it shares the same chemical instability as standard pNPA. Because the ester bond is labile, hydroxide ions (

The Solution: You cannot stop this process, but you can mathematically correct for it by running a concurrent No-Enzyme Control (NEC) .

Module 1: The Mechanism (Why is this happening?)

Q: Why does pNPA hydrolyze without an enzyme?

A: pNPA is an activated ester. The p-nitrophenyl group is a good leaving group (

-

pH: The rate increases log-linearly with pH (alkaline conditions accelerate hydrolysis).

-

Temperature: Higher temperatures increase the spontaneous rate.[1]

-

Buffer Composition: Certain buffers (e.g., Imidazole, Tris) can act as weak nucleophiles, further accelerating background hydrolysis compared to non-nucleophilic buffers like Phosphate or HEPES.

Q: Does the 13C,d3 isotope labeling affect stability? A: Marginally, but not significantly enough to ignore correction.

- C (Carbon-13): Has a negligible kinetic isotope effect (KIE).

-

(Deuterium): The deuterated methyl group (

Visualizing the Reaction Pathways

Figure 1: The substrate undergoes hydrolysis via two parallel paths.[2] The "Spontaneous" path creates background noise that must be subtracted.[3]

Module 2: Experimental Protocol (The Correction Workflow)

To accurately determine the enzymatic rate (

Required Reagents

-

Assay Buffer: (e.g., Phosphate pH 7.4 or HEPES pH 7.5).

-

pNPA-13C,d3 Stock: Dissolved in dry Acetonitrile (MeCN) or DMSO. Do not dissolve in water until the moment of the assay.

-

Enzyme Solution.

Step-by-Step Workflow

-

Prepare the Plate/Cuvettes: Set up your experiment in triplicate groups.

-

Group A (Enzyme): Buffer + Enzyme.

-

Group B (No-Enzyme Control): Buffer + Volume of solvent equivalent to enzyme addition (to match volume).

-

-

Equilibrate: Incubate both groups at the assay temperature (e.g., 25°C or 37°C) for 5–10 minutes.

-

Initiate Reaction (Critical Step): Add the pNPA-13C,d3 substrate LAST to all wells/cuvettes using a multichannel pipette to ensure simultaneous start times.

-

Tip: Rapid mixing is essential, but avoid bubbles.

-

-

Measure Immediately: Monitor absorbance (405 nm) or acquire NMR spectra continuously.

Workflow Diagram

Figure 2: The parallel workflow ensures the spontaneous rate is measured under identical conditions to the enzymatic rate.

Module 3: Data Analysis & Troubleshooting

Calculating the True Rate

Raw data from kinetic readers usually provides absorbance over time (

-

Determine Slopes: Calculate the slope (m) of the linear portion of the curve (Abs/min) for both the Enzyme sample and the NEC.

-

Subtraction:

-

Convert to Molarity: Use the Beer-Lambert Law:

Reference Data: Extinction Coefficients ( )

Note:

| pH Condition | Approx | Note |

| pH 7.0 | ~8,000 - 9,000 | pNP is only partially ionized ( |

| pH 7.4 | ~12,000 - 14,000 | Physiological range. |

| pH 8.0+ | ~17,000 - 18,300 | Fully ionized. Signal is strongest here. |

Critical Troubleshooting: If your corrected rate is negative or zero, your enzyme is inactive, or the spontaneous hydrolysis is overwhelming the enzymatic rate (common in high pH buffers > 8.5).

Module 4: Storage & Handling (Prevention)

Since pNPA-13C,d3 is a high-value reagent, preventing degradation before the assay is vital.

-

Solvent Choice: Store stock solutions in Acetonitrile (MeCN) .

-

Why? Ethanol and Methanol are nucleophilic and can cause transesterification (slowly degrading the reagent). MeCN is non-nucleophilic.

-

-

Water Exclusion: Store stocks over molecular sieves if possible. Even trace moisture in DMSO can hydrolyze the ester over weeks at room temperature.

-

Aliquot: Freeze-thaw cycles introduce moisture (condensation). Aliquot the stock into single-use vials stored at -20°C.

-

pH Management: If your assay allows, keep the pH

7.5. Above pH 8.0, the spontaneous background becomes very high, reducing the signal-to-noise ratio of your enzyme assay.

References

- Copeland, R. A. (2000). Enzymes: A Practical Introduction to Structure, Mechanism, and Data Analysis. Wiley-VCH. (Standard reference for background subtraction in kinetics).

-

Henneke, G., et al. (2020). "Kinetics of the alpha-chymotrypsin-catalyzed hydrolysis of p-nitrophenyl acetate." Biochemistry.

- Goddard, J.-P., & Reymond, J.-L. (2004). "Enzyme assays for high-throughput screening." Current Opinion in Biotechnology. (Discusses substrate stability and background correction).

-

Sigma-Aldrich (Merck). "Enzymatic Assay of Esterase using p-Nitrophenyl Acetate." Technical Bulletin.

Sources

Technical Support Center: Stable Isotope Dilution with p-Nitrophenyl Acetate-13C,d3

Topic: Improving Signal-to-Noise Ratio (SNR) and Quantitation Accuracy with p-Nitrophenyl Acetate-13C,d3 in LC-MS/MS Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Bioanalytical Scientists, DMPK Researchers, and Enzymologists.

Welcome to the technical guide for optimizing mass spectrometry workflows using p-Nitrophenyl Acetate-13C,d3 (pNPA-13C,d3) . This compound serves two critical roles in modern bioanalysis:

-

As an Internal Standard (IS): For the absolute quantification of p-nitrophenyl acetate in drug formulations or stability studies.

-

As a Mechanistic Probe: For monitoring esterase/lipase activity where the release of the labeled acetate moiety (

) must be distinguished from high endogenous acetate backgrounds.

This guide addresses the specific challenges of Signal-to-Noise Ratio (SNR) , Matrix Effects , and Compound Stability .

Module 1: The Core Mechanism

Why Labeling Improves Data Quality

In complex biological matrices (plasma, cell lysates), "chemical noise" is often highest at low molecular weights. Unlabeled acetate (

By using pNPA-13C,d3 , you introduce a mass shift of +4 Da (assuming 1x

-

Parent Shift:

181 -

Fragment Shift: Acetate

59

This shift moves your detection channel out of the "isobaric noise zone," significantly boosting SNR. Furthermore, as a Stable Isotope Internal Standard (SIL-IS), it co-elutes with the analyte, perfectly compensating for ionization suppression.

Visualization: The Signal-to-Noise Advantage

The following diagram illustrates how the labeled standard bypasses the noise floor and corrects for matrix suppression.

Caption: Figure 1. The SIL-IS workflow. The labeled standard experiences the same ionization suppression as the analyte but is detected in a noise-free mass channel, allowing for ratio-based correction.

Module 2: Troubleshooting Guide

Issue 1: "My Internal Standard signal is degrading over time in the autosampler."

Diagnosis: Spontaneous Hydrolysis. pNPA is a highly reactive ester (an "activated" ester). It is prone to spontaneous hydrolysis in aqueous buffers, especially at pH > 6.0, releasing p-nitrophenol and labeled acetate.

Corrective Protocol:

-

Check pH: Ensure your sample solvent is acidified (0.1% Formic Acid) or buffered to pH < 5.0 if possible.

-

Temperature Control: Keep the autosampler at 4°C. Spontaneous hydrolysis rates double with every 10°C increase.

-

Solvent Choice: Avoid protic solvents (methanol/water) for stock storage. Store stocks in dry Acetonitrile or DMSO at -20°C.

Issue 2: "I see a signal in the unlabeled channel (m/z 181) when injecting only the IS (m/z 185)."

Diagnosis: Isotopic Impurity or Cross-Talk.[1] This is known as the "contribution of the IS to the analyte." It degrades accuracy at the Lower Limit of Quantification (LLOQ).

Step-by-Step Validation:

-

Certificate Check: Verify the isotopic purity. A standard with 99% enrichment still contains 1% unlabeled material.

-

Concentration Tuning: If your IS concentration is too high (e.g., 1000x the LLOQ of the analyte), that 1% impurity becomes a significant peak in the analyte channel.

-

Rule of Thumb: Set IS concentration to roughly 50% of the upper limit of the calibration curve, but ensure the isotopic contribution is < 20% of the LLOQ signal.

-

Issue 3: "My SNR is improved, but precision (%CV) is poor."

Diagnosis: Deuterium Exchange (Rare but possible) or Differential Matrix Effect.

While methyl deuteriums (

Troubleshooting Workflow:

-

Monitor Mass Shift: Check for peaks at M-1 (loss of one deuterium).

-

Retention Time Check: Deuterated compounds can elute slightly earlier than non-deuterated analogs on C18 columns (the "Chromatographic Isotope Effect"). If the shift is too large, the IS and Analyte may not experience the exact same matrix suppression at the exact same moment.

-

Fix: Use a column with higher carbon load or adjust the gradient to ensure co-elution.

-

Module 3: Optimized Experimental Protocol

Protocol: Signal-to-Noise Optimization for pNPA Quantitation

Objective: Maximize SNR while minimizing hydrolysis of the labile ester.

| Parameter | Setting/Condition | Rationale |

| Stock Solvent | Anhydrous Acetonitrile | Prevents hydrolysis during storage. |

| Mobile Phase A | Water + 0.1% Formic Acid | Acidic pH stabilizes the ester bond. |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Promotes efficient desolvation in ESI. |

| Column | C18 (e.g., 2.1 x 50mm, 1.7 µm) | Standard reverse phase retention. |

| Flow Rate | 0.3 - 0.5 mL/min | Balances ionization efficiency with throughput. |

| IS Concentration | 100 ng/mL (Example) | High enough to beat noise, low enough to avoid cross-talk. |

Workflow Diagram: Matrix Effect Assessment

Use this logic flow to determine if your SNR issues are due to the instrument or the sample matrix.

Caption: Figure 2. Decision tree for isolating the root cause of poor signal intensity.

Module 4: Frequently Asked Questions (FAQs)

Q: Can I use pNPA-13C,d3 to measure esterase activity?

A: Yes. In this application, you monitor the appearance of the Acetate-13C,d3 fragment (

Q: Why is the retention time of my deuterated standard slightly different from the analyte? A: This is the Deuterium Isotope Effect . C-D bonds are shorter and more stable than C-H bonds, making the molecule slightly less lipophilic. On high-resolution C18 columns, the deuterated standard may elute 0.05–0.1 minutes earlier. This is normal, but ensure the integration windows overlap sufficiently to account for matrix effects [1].

Q: How do I calculate the Signal-to-Noise Ratio correctly? A: In modern LC-MS/MS (MRM mode), "noise" is often zero between peaks. Therefore, use the Signal-to-Background ratio or statistical noise methods (e.g., Root Mean Square of the baseline near the peak). A ratio of >10:1 is required for the Limit of Quantitation (LOQ) [5].

References

-

BenchChem Technical Support. (2025).[1][2][3][4] Troubleshooting Inaccurate Results with Deuterated Internal Standards. Retrieved from

-

Davison, A. S., et al. (2013).[5] Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. Annals of Clinical Biochemistry. Retrieved from

- Matuszewski, B. K., et al. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry.

-

LGC Standards. (2025). p-Nitrophenyl Acetate-13C,d3 Product Specifications. Retrieved from

-

Harvey, D. (2022).[6] The Signal-to-Noise Ratio.[6] Chemistry LibreTexts. Retrieved from [6]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

Technical Support Center: p-Nitrophenyl Acetate-13C,d3 Based Assays

Welcome to the technical support center for p-Nitrophenyl Acetate (pNPA) and its isotopically labeled variant, p-Nitrophenyl Acetate-13C,d3, based assays. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we aim to combine technical accuracy with practical, field-tested insights to ensure the success of your experiments.

The Principle of the pNPA Assay

The p-Nitrophenyl Acetate (pNPA) assay is a widely used method for detecting and quantifying the activity of esterases, lipases, and proteases. The principle is based on the enzymatic hydrolysis of the colorless substrate, pNPA, into acetate and the yellow-colored product, p-nitrophenol (pNP). The rate of pNP formation, which can be monitored spectrophotometrically by measuring the increase in absorbance at approximately 405-410 nm, is directly proportional to the enzyme's activity.[1][2]

The isotopically labeled p-Nitrophenyl Acetate-13C,d3 contains a carbon-13 atom and three deuterium atoms on the acetyl group. This variant is chemically identical to the unlabeled pNPA and serves as an excellent substrate for the same enzymes. Its primary application is in studies requiring mass spectrometry (MS) detection, where it can be used as an internal standard for quantifying the enzymatic product or to trace the fate of the acetyl group in mechanistic studies.[3][4][5][6]

Enzymatic Reaction

Caption: Enzymatic hydrolysis of pNPA.

Frequently Asked Questions (FAQs)

Q1: Why is my blank (no enzyme) control showing a high background signal?

A1: This is one of the most common issues in pNPA assays and is primarily due to the spontaneous, non-enzymatic hydrolysis of pNPA in aqueous solutions, especially at neutral to alkaline pH.[7][8][9] The ester bond in pNPA is susceptible to nucleophilic attack by hydroxide ions present in the buffer.

-

Causality: The rate of this spontaneous hydrolysis increases with pH.[10] Therefore, working at a higher pH to optimize enzyme activity can exacerbate the background signal.

-

Solution:

-

Always include a "no-enzyme" control for every experiment. Subtract the rate of the spontaneous hydrolysis from the rate of the enzyme-catalyzed reaction.[8]

-

Prepare the pNPA stock solution in an anhydrous organic solvent like acetonitrile or DMSO and add it to the aqueous buffer immediately before starting the assay.[1][11][12]

-

If possible, perform the assay at a lower pH where the enzyme is still sufficiently active but spontaneous hydrolysis is minimized. A pH profile for your enzyme is highly recommended.[13]

-

Q2: What is the optimal wavelength to measure the p-nitrophenol product?

A2: The optimal wavelength depends on the pH of your assay buffer. The product of the reaction, p-nitrophenol (pNP), has a pKa of approximately 7.0-7.2.[2][7]

-

Above the pKa (pH > 7.2): pNP exists predominantly as the yellow p-nitrophenolate ion, which has a maximum absorbance around 405-410 nm.[1][2]

-

Below the pKa (pH < 7.0): pNP is mostly in its protonated, colorless form, which absorbs maximally at a lower wavelength (around 317 nm).[14]

A significant issue arises when performing assays near the pKa of pNP, as small shifts in pH can lead to inaccurate results due to changes in the molar absorptivity of the product.[7] One advanced technique to circumvent this is to measure at the isosbestic point of pNP (around 347 nm), where the molar absorptivity is independent of pH. However, this comes at the cost of lower sensitivity.[13][15]

| pH Range | Predominant Species | Optimal Wavelength | Considerations |

| > 8.0 | p-Nitrophenolate (yellow) | 405-410 nm | High signal, but also high spontaneous hydrolysis of pNPA. |

| 6.5 - 8.0 | Mixture | ~347 nm (Isosbestic point) | pH-independent measurements, but lower sensitivity.[13][15] |

| < 6.5 | p-Nitrophenol (colorless) | ~317 nm | Low spontaneous hydrolysis, but requires UV plate reader and may have interference from other components. |

Q3: My enzyme activity is lower than expected. What could be the cause?

A3: Several factors can contribute to lower than expected enzyme activity:

-

Improper Enzyme Storage and Handling: Enzymes are sensitive to temperature fluctuations. Ensure your enzyme has been stored at the recommended temperature and avoid repeated freeze-thaw cycles.[16] Prepare fresh dilutions for each experiment.

-

Inhibitors in the Sample or Buffer: Components in your sample or buffer could be inhibiting the enzyme. For example, some buffers or their components can interfere with enzymatic activity.[9] It is advisable to check the literature for known inhibitors of your enzyme.

-

Incorrect pH or Buffer Composition: The enzyme's activity is highly dependent on the pH and ionic strength of the buffer.[2][17] Perform a pH profile to determine the optimal pH for your enzyme under your experimental conditions.

-

Substrate Concentration: The concentration of pNPA might be too low, limiting the reaction rate. It is important to determine the Michaelis-Menten constant (Km) for your enzyme with pNPA to ensure you are using a substrate concentration that allows for optimal activity measurement.[1]

-

Organic Solvent Effects: pNPA is often dissolved in organic solvents like DMSO, ethanol, or methanol.[1][11][13] High concentrations of these solvents in the final reaction mixture can denature or inhibit the enzyme. Keep the final solvent concentration low, typically below 1-5%.[13]

Q4: When should I use p-Nitrophenyl Acetate-13C,d3?

A4: p-Nitrophenyl Acetate-13C,d3 is a specialized tool for specific applications, primarily those involving mass spectrometry.

-

Internal Standard: In quantitative MS-based assays, it can be used as an internal standard to accurately quantify the formation of the acetate product.

-

Mechanistic Studies: The isotopic labels allow for tracing the acetyl group through the reaction mechanism, providing insights into enzyme catalysis.[4][5][6]

-

Assays in Complex Matrices: When working with complex biological samples where colorimetric detection is prone to interference, a liquid chromatography-mass spectrometry (LC-MS) method using the labeled substrate can provide higher specificity and accuracy.

For routine colorimetric enzyme activity screening, the unlabeled p-Nitrophenyl Acetate is generally sufficient and more cost-effective.

Troubleshooting Guide

Problem: High Variability Between Replicates

| Possible Cause | Recommended Action |

| Pipetting Errors | Calibrate your pipettes regularly. When preparing reaction mixes, create a master mix to minimize pipetting variations between wells.[18] |

| Inconsistent Temperature | Ensure the reaction plate is uniformly heated. Incubate the plate at the desired temperature for a few minutes before adding the substrate to start the reaction.[16] |

| Edge Effects in Microplates | Evaporation from the outer wells of a microplate can concentrate reactants and lead to higher readings. Avoid using the outermost wells or fill them with buffer to create a humidity barrier. |

| Incomplete Mixing | Ensure thorough mixing of reagents in each well after addition, but avoid introducing bubbles. |

Problem: Assay Signal is Not Linear Over Time

| Possible Cause | Recommended Action |

| Substrate Depletion | If the enzyme concentration is too high, the substrate will be rapidly consumed, causing the reaction rate to decrease. Reduce the enzyme concentration to ensure you are measuring the initial velocity. |

| Enzyme Instability | The enzyme may be unstable under the assay conditions (e.g., pH, temperature), leading to a loss of activity over time. Perform a time-course experiment to determine the linear range of the reaction. |

| Product Inhibition | The products of the reaction (p-nitrophenol or acetate) may inhibit the enzyme. Measure the initial reaction rate where product concentration is minimal. |

| "Burst" Kinetics | Some enzymes, like chymotrypsin, exhibit "burst" kinetics with pNPA, characterized by a rapid initial release of p-nitrophenol followed by a slower, steady-state rate.[19][20] This is due to a fast acylation step and a slower deacylation step. Ensure you are measuring the rate in the appropriate phase for your experimental question. |

Problem: Suspected Interference from Test Compounds

In drug discovery and screening, test compounds can interfere with the assay, leading to false positives or negatives. These are often referred to as Pan-Assay Interference Compounds (PAINS).[21][22]

Caption: Troubleshooting compound interference.

| Interference Type | How it Manifests | Validation Protocol |

| Optical Interference | Test compound absorbs light at 405-410 nm, mimicking product formation. | Run a control with the test compound in the assay buffer without the enzyme. Any increase in absorbance is due to the compound itself.[23] |

| Chemical Reactivity | The compound directly reacts with and hydrolyzes pNPA. | Incubate the test compound with pNPA in the absence of the enzyme. An increase in absorbance indicates direct reactivity. |

| Enzyme Inhibition/Activation | The compound genuinely affects the enzyme's activity. | Confirm the activity in a secondary, orthogonal assay that uses a different substrate or detection method. |

| Colloidal Aggregation | The compound forms aggregates that sequester and inhibit the enzyme non-specifically. | Include a non-ionic detergent like Triton X-100 (0.01%) in the assay buffer to disrupt aggregates. If the inhibitory effect is diminished, aggregation is likely. |

Experimental Protocols

Protocol 1: Preparation of pNPA Stock Solution

-

Weigh out the required amount of p-Nitrophenyl Acetate or p-Nitrophenyl Acetate-13C,d3 in a chemical fume hood.

-

Dissolve the pNPA in a suitable anhydrous organic solvent (e.g., DMSO, acetonitrile, or ethanol) to make a concentrated stock solution (e.g., 100 mM).[1][11][12]

-

Store the stock solution at -20°C or 4°C, protected from light and moisture. Stock solutions in methanol are stable for about a week at 2-8°C with a slight increase in free p-nitrophenol.[11]

Protocol 2: Standard Esterase Activity Assay

-

Prepare the assay buffer (e.g., 50 mM Tris-HCl or phosphate buffer) at the desired pH. Ensure the buffer components do not interfere with the enzyme activity.[1][17]

-

In a 96-well clear, flat-bottom microplate, add the following to each well:

-

Test wells: Assay buffer, enzyme solution.

-

No-enzyme control wells: Assay buffer, same volume of enzyme storage buffer (without enzyme).

-

Compound control wells (if applicable): Assay buffer, test compound.

-

-

Pre-incubate the plate at the desired assay temperature (e.g., 37°C) for 5 minutes.[1]

-

To initiate the reaction, add the pNPA substrate solution to all wells to achieve the final desired concentration. The final volume should be consistent across all wells.

-

Immediately measure the absorbance at 405 nm (or the appropriate wavelength based on pH) in kinetic mode using a microplate reader at regular intervals (e.g., every 30 seconds) for a defined period (e.g., 10-30 minutes).[1][24]

-

Calculate the reaction rate (V₀) from the linear portion of the absorbance vs. time plot.

-

Correct for spontaneous hydrolysis by subtracting the rate of the no-enzyme control from the rates of the test wells.

References

-

Gutfreund, H. & Sturtevant, J.M. (1956). The mechanism of the reaction of chymotrypsin with p-nitrophenyl acetate. The Biochemical Journal, 63, 656-61. [Link]

-

Kinetic analysis of an enzymatic hydrolysis of p-nitrophenyl acetate with carboxylesterase by pressure-assisted capillary electrophoresis/dynamic frontal analysis. (2012). Analytical Methods, 4(7), 2024-2029. [Link]

-

Lo, C. H., et al. (2012). Trimethyl Lock: A Stable Chromogenic Substrate for Esterases. Molecules, 17(6), 7067-7077. [Link]

-

Enzyme kinetics on a plate reader. (n.d.). BMG LABTECH. [Link]

-

Hartley, B. S., & Kilby, B. A. (1954). The reaction of p-nitrophenyl acetate with chymotrypsin. Biochemical Journal, 56(2), 288. [Link]

-

Unraveling Acid–Base Contributions In P-Nitrophenyl Acetate Hydrolysis: Kinetics, Mechanism, And Activation Parameter. (2025). IRE Journals, 9(3). [Link]

-

Capuzzi, S. J., et al. (2017). Phantom PAINS: Problems with the Utility of Alerts for Pan-Assay INterference CompoundS. Journal of chemical information and modeling, 57(3), 417-427. [Link]

-

Gao, W., et al. (2016). Accurately determining esterase activity via the isosbestic point of p-nitrophenol. BioResources, 11(4), 10113-10124. [Link]

-

Shapiro, A. B. (2022). Answer to "I want to perform esterase assay using p-Nitrophenyl acetate. Can anyone let me know what procedure can be used.?". ResearchGate. [Link]

-

Troubleshooting Chemistry Issues for Colorimetric Analysis. (n.d.). SEAL Analytical. [Link]

-

Accurately Determining Esterase Activity via the Isosbestic Point of p-Nitrophenol. (2016). BioResources, 11(4). [Link]

-

Preparation and Screening of Catalytic Amyloid Assemblies. (2014). In Amyloid Proteins (pp. 165-181). Humana Press, Totowa, NJ. [Link]

-

Liger, D. & Penketh, P. G. (2023). Answer to "Why does my p- nitrophenyl acetate assay doesn't work?". ResearchGate. [Link]

-

Bender, M. L., et al. (1964). The Kinetics of the α-Chymotrypsin-Catalyzed Hydrolysis of p-Nitrophenyl Acetate. Biochemistry, 3(6), 759-765. [Link]

-

Pan-assay interference compounds. (2023). In Wikipedia. [Link]

-

Simplified para-nitrophenyl palmitate assay for lipases and esterases. (2021). Scientific reports, 11(1), 1-13. [Link]

-

Jencks, W. P., & Carriuolo, J. (1960). KINETICS OF THE CATALYZED HYDROLYSIS OF p-NITROPHENYL ACETATE. Journal of the American Chemical Society, 82(24), 6438-6447. [Link]

-

Christie, G., et al. (2021). p-Nitrophenyl Esters Provide New Insights and Applications for the Thiolase Enzyme OleA. ACS chemical biology, 16(6), 1041-1050. [Link]

-

Thermochemical investigations of hydrolysis of p-nitrophenyl acetate in water–acetontrile mixtures. (2000). Thermochimica Acta, 348(1-2), 1-8. [Link]

-

57 questions with answers in ESTERASES. (n.d.). ResearchGate. [Link]

-

Pan-assay interference compounds (PAINS) that may not be too painful for chemical biology projects. (2018). Future Medicinal Chemistry, 10(12), 1443-1463. [Link]

-

Syedd-León, R., et al. (2020). Revisiting the fundamentals of p-nitrophenol analysis for its application in the quantification of lipases activity. A graphical update. Uniciencia, 34(2), 239-253. [Link]

-

The Hydrolysis of p-Nitrophenyl Acetate: A Versatile Reaction To Study Enzyme Kinetics. (1998). Journal of Chemical Education, 75(3), 357. [Link]

-

Interference in protein assays of biological specimens by vanadyl compounds. (1991). Analytical biochemistry, 197(1), 16-18. [Link]

-

Christie, G., et al. (2021). p-Nitrophenyl esters provide new insights and applications for the thiolase enzyme OleA. Computational and structural biotechnology journal, 19, 3086-3096. [Link]

-

p-Nitrophenyl esters provide new insights and applications for the thiolase enzyme OleA. (2021). Computational and Structural Biotechnology Journal, 19, 3086-3096. [Link]

-

Nitrophenyl acetate assay. p-Nitrophenol released by incubation of... (n.d.). ResearchGate. [Link]

-

Dahlin, J. L., et al. (2015). The Ecstasy and Agony of Assay Interference Compounds. ACS medicinal chemistry letters, 6(12), 1159-1163. [Link]

-

De Caro, A., et al. (1986). Hydrolysis of p-nitrophenyl acetate by the peptide chain fragment (336-449) of porcine pancreatic lipase. Biochimica et Biophysica Acta (BBA)-Lipids and Lipid Metabolism, 876(3), 449-454. [Link]

-